(-)-Eseroline fumarate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

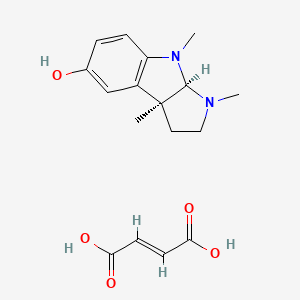

3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZRRADJWNBPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908718 | |

| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104015-29-4 | |

| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Eseroline Fumarate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a dual pharmacological profile, acting as both a reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors. This technical guide provides an in-depth exploration of the mechanism of action of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cholinergic and opioid-modulating compounds.

Core Pharmacological Activities

(-)-Eseroline's mechanism of action is primarily characterized by two distinct activities:

-

Reversible Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a competitive and rapidly reversible inhibitor of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Its inhibitory action is potent against AChE from various sources, while it is a significantly weaker inhibitor of butyrylcholinesterase (BuChE).[1]

-

Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[2] This interaction is responsible for its analgesic (pain-relieving) properties.

Quantitative Data

The following tables summarize the available quantitative data for (-)-eseroline's interaction with its primary targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Inhibitor | Ki (µM) | Notes | Reference |

| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 | Competitive inhibitor. | [1] |

| Human RBC AChE | (-)-Eseroline | 0.22 ± 0.10 | Competitive inhibitor. | [1] |

| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 | Competitive inhibitor. | [1] |

| Horse Serum BuChE | (-)-Eseroline | 208 ± 42 | Very weak inhibitor. | [1] |

Table 2: Opioid Receptor Binding and Functional Activity

| Receptor Subtype | Ligand | Ki (nM) | EC50 (nM) | Assay Type | Reference |

| µ-opioid | (-)-Eseroline | Data not available | Data not available |

Signaling Pathways

The dual actions of (-)-eseroline initiate distinct downstream signaling cascades.

Cholinergic Signaling

By inhibiting AChE, (-)-eseroline indirectly stimulates both muscarinic and nicotinic acetylcholine receptors through the increased availability of acetylcholine.

Opioid Signaling

As a µ-opioid receptor agonist, (-)-eseroline directly activates inhibitory G-protein (Gi/o) coupled pathways.

Neurotoxicity

Studies have indicated that (-)-eseroline can induce neuronal cell death.[3][4] The proposed mechanism involves the depletion of cellular ATP, leading to a cascade of events culminating in cell death.[3] This neurotoxic potential is a critical consideration in its therapeutic development.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Protocol:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer, pH 8.0.

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

14 mM Acetylthiocholine iodide (ATCI) in deionized water.

-

AChE solution (e.g., 0.36 U/mL) in phosphate buffer.

-

Serial dilutions of (-)-eseroline fumarate.

-

-

Assay Procedure (96-well plate):

-

To appropriate wells, add 130 µL of phosphate buffer, 20 µL of the test sample (or buffer for control), and 20 µL of AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 40 µL of a freshly prepared mixture of 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI.

-

Immediately measure the absorbance at 412 nm kinetically in a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol (General Framework):

-

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO cells or rat brain).

-

Radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [3H]-DAMGO).

-

Serial dilutions of this compound.

-

A high concentration of a non-labeled antagonist (e.g., naloxone) to determine non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Procedure:

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or naloxone (B1662785) for non-specific binding).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Acetylcholine

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Protocol (General Framework):

-

Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the desired brain region (e.g., striatum or hippocampus).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). To accurately measure acetylcholine, a cholinesterase inhibitor is often included in the perfusate to prevent its rapid degradation.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After a stable baseline of acetylcholine is established, administer this compound (e.g., systemically or via reverse dialysis through the probe).

-

Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.

Conclusion

This compound exhibits a complex mechanism of action, primarily through the reversible inhibition of acetylcholinesterase and agonism at µ-opioid receptors. While its effects on the cholinergic system are well-characterized with quantitative data, further research is required to fully elucidate the binding affinities, functional potencies, and downstream signaling effects at opioid, muscarinic, and nicotinic receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other dual-action compounds. A thorough understanding of its complete pharmacological profile, including its neurotoxic potential, is essential for its future development as a therapeutic agent.

References

- 1. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine, is a multifaceted compound exhibiting a dual pharmacological profile. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and, more notably, as a potent agonist at the µ-opioid receptor. This dual activity imparts a unique and complex pharmacological signature, including significant antinociceptive effects that are reported to be more potent than morphine. However, its therapeutic potential is constrained by demonstrated neurotoxicity, characterized by the induction of neuronal cell death through mechanisms involving cellular ATP depletion. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and toxicology of (-)-Eseroline fumarate (B1241708), with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical and Physical Properties

(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate |

| Synonyms | Eseroline (B613827) fumarate |

| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ (Eseroline base: C₁₃H₁₈N₂O) |

| Molecular Weight | 334.37 g/mol (Eseroline base: 218.30 g/mol ) |

| CAS Number | 70310-73-5 |

| Appearance | Light brown or white solid |

| Solubility | Soluble in 0.1 M HCl. Solutions should be freshly prepared. |

| Storage | Short term at 0°C, long term at -20°C, desiccated. |

| SMILES | CN1CC[C@]2(C)[C@H]1N(C)c3ccc(O)cc23.OC(=O)\C=C\C(=O)O |

| InChI | InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 |

Synthesis

(-)-Eseroline is a metabolite of (-)-physostigmine. The synthesis of (±)-eseroline has been formally described, with the key intermediate being (±)-desoxyeseroline. The conversion of the parent compound, physostigmine, to eseroline involves the hydrolysis of the carbamate (B1207046) group.

A general procedure for the preparation of the fumarate salt of an eseroline carbonate derivative involves dissolving the free base in a suitable solvent such as methanol (B129727) or ether and treating it with a solution of one equivalent of fumaric acid in methanol or ethanol. Crystallization of the salt can be induced by the addition of a less polar solvent like ether or pentane.[1]

Conceptual Synthesis Workflow:

References

An In-Depth Technical Guide to (-)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, the parent compound of (-)-eseroline fumarate (B1241708), is a fascinating and complex molecule with a dual mechanism of action that has garnered interest in the fields of pharmacology and neurobiology. As a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), (-)-eseroline itself exhibits weak, reversible anti-acetylcholinesterase activity.[1] More significantly, it acts as a potent agonist at the µ-opioid receptor, mediating strong analgesic effects.[2] However, its therapeutic potential is hampered by notable neurotoxicity, characterized by neuronal cell death seemingly mediated by ATP depletion.[3] This technical guide provides a comprehensive overview of (-)-eseroline, detailing its chemical properties, synthesis, mechanisms of action, and associated experimental protocols. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized with diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical and Physical Properties

(-)-Eseroline is a pyrroloindole alkaloid with the following key identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | (3aR,8aS)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol | |

| Molecular Formula | C₁₃H₁₈N₂O | |

| Molecular Weight | 218.29 g/mol | |

| CAS Number | 469-22-7 | |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. | [5] |

Synthesis and Preparation of Fumarate Salt

The synthesis of (-)-eseroline can be achieved through various routes, often starting from commercially available precursors. A common method involves the chemical modification of related indole (B1671886) compounds. The fumarate salt is then prepared to improve the compound's stability and solubility for experimental use.

Synthesis of (-)-Eseroline

A formal synthesis of (±)-eseroline has been reported, providing a basis for obtaining the racemic mixture which can then be resolved to yield the desired (-)-enantiomer. A key step in one synthetic approach involves an azaoxy-Cope rearrangement.[4] The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for a formal synthesis of (±)-eseroline.

Preparation of (-)-Eseroline Fumarate

The preparation of the fumarate salt of (-)-eseroline is a straightforward acid-base reaction.

-

Dissolve the purified (-)-eseroline oil in a minimal amount of methanol.

-

In a separate container, dissolve one molar equivalent of fumaric acid in methanol.

-

Add the fumaric acid solution to the (-)-eseroline solution with stirring.

-

To induce crystallization, add ether followed by pentane (B18724) to the mixture.

-

Collect the resulting crystalline product, which is this compound, by filtration.

-

The product can be further purified by recrystallization.

Mechanism of Action

(-)-Eseroline exhibits a dual pharmacology, acting as both a µ-opioid receptor agonist and a weak acetylcholinesterase inhibitor.

µ-Opioid Receptor Agonism and Analgesia

(-)-Eseroline is a potent agonist at the µ-opioid receptor, which is the primary mechanism for its strong antinociceptive (analgesic) effects.[2] The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling.

Caption: Simplified signaling pathway of µ-opioid receptor activation by (-)-eseroline leading to analgesia.

Acetylcholinesterase Inhibition

(-)-Eseroline is also a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition is significantly less potent than that of its parent compound, physostigmine.

| Enzyme Source | Ki (µM) | Reference |

| Electric Eel AChE | 0.15 ± 0.08 | [1] |

| Human RBC AChE | 0.22 ± 0.10 | [1] |

| Rat Brain AChE | 0.61 ± 0.12 | [1] |

| Horse Serum BuChE | 208 ± 42 | [1] |

Neurotoxicity of (-)-Eseroline

Despite its analgesic properties, the utility of (-)-eseroline is limited by its neurotoxic effects. Studies have shown that eseroline can induce neuronal cell death.[3]

Mechanism of Neurotoxicity

The primary mechanism of (-)-eseroline-induced neurotoxicity appears to be the depletion of intracellular ATP.[3] This energy deficit likely leads to a cascade of events culminating in cell death, as evidenced by the leakage of lactate (B86563) dehydrogenase (LDH) from cultured neuronal cells.[3][6]

Caption: Postulated mechanism of (-)-eseroline-induced neuronal cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of (-)-eseroline.

In Vitro Neurotoxicity: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Cell Culture: Plate neuronal cells (e.g., mouse neuroblastoma N1E-115, rat glioma C6, or neuroblastoma-glioma hybrid NG108-15) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare various concentrations of (-)-eseroline (e.g., ranging from 40 µM to 120 µM) in the appropriate cell culture medium.

-

Remove the existing medium from the cells and replace it with the (-)-eseroline-containing medium. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant.

-

LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product, which is measured spectrophotometrically.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

| Cell Line | Eseroline Concentration for 50% LDH Leakage (24 hr) | Reference |

| NG108-15 | 40 - 75 µM | [3] |

| N1E-115 | 40 - 75 µM | [3] |

| C6 | 80 - 120 µM | [3] |

| ARL-15 (non-neuronal) | 80 - 120 µM | [3] |

In Vivo Analgesia: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

-

Animal Acclimation: Acclimate mice to the testing environment and handling for several days before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer (-)-eseroline (as the fumarate or salicylate (B1505791) salt) via a specific route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group.

-

Time-Course Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak effect and the duration of action.

-

Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) and analyze the data to determine the dose-response relationship and the ED₅₀.

In Vitro Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare a stock solution of AChE.

-

Inhibitor Preparation: Prepare a series of dilutions of (-)-eseroline in the assay buffer.

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the (-)-eseroline dilutions to the test wells and buffer to the control wells.

-

Add the AChE solution to all wells except the blank.

-

Add DTNB to all wells.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of (-)-eseroline and determine the IC₅₀ or Kᵢ value.

Conclusion

(-)-Eseroline is a compound with a significant pharmacological profile, characterized by its potent µ-opioid receptor agonism and weak acetylcholinesterase inhibition. While its analgesic properties are noteworthy, its clinical development is hindered by its neurotoxic effects, which are linked to ATP depletion. This technical guide provides a foundational understanding of (-)-eseroline for researchers and drug development professionals, offering detailed information on its properties, synthesis, and mechanisms of action, along with standardized protocols for its evaluation. Further research is warranted to explore the precise molecular pathways underlying its neurotoxicity, which may open avenues for the development of safer, structurally related analgesics.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]

- 6. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a fascinating compound with a dual pharmacological profile.[1][2] It exhibits activity as both an acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of (-)-Eseroline in its fumarate (B1241708) salt form, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The chemical structure of the parent compound, (-)-Eseroline, is characterized by a tricyclic pyrrolo[2,3-b]indole (B14758588) core.

Chemical Structure of (-)-Eseroline:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate | [4] |

| CAS Number | 70310-73-5 | [4][5][6] |

| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | [3][4] |

| Molecular Weight | 334.37 g/mol | [4] |

| Appearance | White to light brown solid | [3][5] |

| Solubility | Soluble in DMSO and 0.1 M HCl | [5][6] |

| Melting Point | Not consistently reported (often listed as N/A) | [3] |

| Storage | Short term at 0°C, long term at -20°C, desiccated | [4] |

Spectroscopic Data

Table 2: Characteristic IR Absorptions (General)

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400-3200 | O-H stretch | Phenol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Phenol |

| 1220-1020 | C-N stretch | Amine |

Note: This table provides general expected absorption regions for the functional groups present in (-)-Eseroline. A specific peak list from an experimental spectrum of this compound should be consulted for precise assignments. An ATR-IR spectrum for this compound can be found on SpectraBase (ID: E8mtPQJuvGs), though a free account is required for full access.[7]

Pharmacological Properties

This compound's pharmacological activity is primarily defined by its interaction with two key targets: acetylcholinesterase and opioid receptors.

Acetylcholinesterase Inhibition

(-)-Eseroline is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Its inhibitory action is rapid and less potent than its parent compound, physostigmine.[1]

Table 3: Acetylcholinesterase (AChE) Inhibition Data for (-)-Eseroline

| Enzyme Source | Inhibition Constant (Kᵢ) | Source(s) |

| Electric Eel AChE | 0.15 ± 0.08 µM | [1] |

| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | [1] |

| Rat Brain AChE | 0.61 ± 0.12 µM | [1] |

| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | [1] |

Opioid Receptor Agonism

(-)-Eseroline acts as an agonist at opioid receptors, particularly the µ-opioid receptor, which is responsible for its analgesic (pain-relieving) effects.[8] This activity is unusual for a compound that also inhibits acetylcholinesterase and contributes to its unique pharmacological profile.[8]

Signaling Pathways

The dual action of this compound implicates two major signaling pathways: the cholinergic and the opioid signaling pathways.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. This compound Salt | CymitQuimica [cymitquimica.com]

- 4. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]

- 5. echemi.com [echemi.com]

- 6. ()-Eseroline fumarate salt | CAS#:70310-73-5 | Chemsrc [chemsrc.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Eseroline - Wikipedia [en.wikipedia.org]

(-)-Eseroline fumarate synthesis pathway

An In-depth Technical Guide on the Synthesis of (-)-Eseroline Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a pivotal intermediate in the synthesis of (-)-physostigmine, a parasympathomimetic and a reversible cholinesterase inhibitor. The total synthesis of physostigmine, and by extension eseroline, was a landmark achievement in organic chemistry, first accomplished by Percy L. Julian and Josef Pikl in 1935.[1] This guide provides a detailed overview of the classic synthetic pathway to (-)-eseroline, culminating in its preparation as a fumarate salt. The methodologies and data presented are compiled from historical accounts of Julian and Pikl's synthesis and modern adaptations for key intermediates.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (-)-Eseroline, based on the yields reported in the landmark synthesis by Julian and Pikl.[2]

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | p-Ethoxyphenylamine (Phenacetin) | N-(4-Ethoxyphenyl)-N-methyl-2-bromopropanamide | 1. Na, Me₂SO₄, H₂O, KOH, EtOH 2. 2-Bromopropanoyl bromide | 1. Xylene, Reflux, 38 h 2. Benzene, Reflux, 30 min | 96% |

| 2 | N-(4-Ethoxyphenyl)-N-methyl-2-bromopropanamide | 5-Ethoxy-1,3-dimethyloxindole | AlCl₃ | RT to 185 °C | 92% (over 2 steps) |

| 3 | 5-Ethoxy-1,3-dimethyloxindole | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile | NaOEt, ClCH₂CN | EtOH, 60 °C, 3 h | 84% |

| 4 | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine | H₂, PtO₂, H₂SO₄ | Acetic acid, RT, 1.5 atm | 91% |

| 5 | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine | 1. PhCHO 2. MeI 3. H₂O, HCl | EtOH, RT to 100 °C, 3 h | 91% |

| 6 | 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine | d,l-Eserethole | Na, EtOH | RT, 2 h | 80% |

| 7 | d,l-Eserethole | l-Eserethole | Resolution with d-camphorsulfonic acid | - | - |

| 8 | l-Eserethole | (-)-Eseroline | AlCl₃ | Petroleum ether, Reflux, Overnight | 91% |

| 9 | (-)-Eseroline | (-)-Eseroline Fumarate | Fumaric acid | Methanol, followed by ether and pentane (B18724) | High |

Experimental Protocols

The following protocols are based on the established synthesis of the key intermediate d,l-eserethole and the final demethylation and salt formation steps. While the reagents and general conditions align with the original work of Julian and Pikl, the detailed procedures have been adapted from modern documented syntheses of these or closely related compounds.[3]

Step 1 & 2: Synthesis of 5-Ethoxy-1,3-dimethyloxindole

This two-step process begins with the N-methylation of p-phenetidine, followed by acylation and an intramolecular Friedel-Crafts reaction (Stollé synthesis). The reported yield for these combined steps is 92%.[2]

Step 3: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile

-

Procedure: To a solution of sodium ethoxide (NaOEt) in absolute ethanol (B145695), 5-ethoxy-1,3-dimethyloxindole is added. The mixture is heated to 60 °C, and chloroacetonitrile (B46850) (ClCH₂CN) is added dropwise over 3 hours. The reaction mixture is maintained at this temperature for an additional hour. After cooling, the mixture is poured into water, and the precipitated product is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure nitrile. This step has a reported yield of 84%.[2]

Step 4 & 5: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine

The nitrile is first reduced to the primary amine, which is then monomethylated.

-

Reduction: The nitrile from the previous step is dissolved in glacial acetic acid containing a catalytic amount of sulfuric acid and platinum(IV) oxide (PtO₂). The mixture is hydrogenated at room temperature under a pressure of 1.5 atm until the theoretical amount of hydrogen is absorbed. After filtration of the catalyst, the solvent is removed under reduced pressure to yield the primary amine. The reported yield for this step is 91%.[2]

-

Monomethylation (Forster-Decker Method): The primary amine is treated with benzaldehyde (B42025) to form the Schiff base, which is then reacted with methyl iodide. The resulting iminium salt is hydrolyzed with aqueous HCl in ethanol at 100 °C for 3 hours to give the secondary amine. The overall yield for the methylation is 91%.[2]

Step 6: Synthesis of d,l-Eserethole

-

Procedure: The secondary amine is dissolved in absolute ethanol at room temperature. Small pieces of sodium metal are added portion-wise with stirring over 2 hours. The reaction is monitored until all the sodium has reacted. The mixture is then carefully quenched with water and extracted with diethyl ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude d,l-eserethole. This reductive cyclization proceeds with a yield of 80%.[2]

Step 7: Resolution of d,l-Eserethole

The racemic eserethole is resolved into its enantiomers using a chiral resolving agent. The original synthesis by Julian and Pikl employed d-camphorsulfonic acid for this purpose. The diastereomeric salts are separated by fractional crystallization, followed by liberation of the enantiomerically pure free base.

Step 8: Demethylation of l-Eserethole to (-)-Eseroline

-

Procedure: To a suspension of anhydrous aluminum chloride (AlCl₃) in dry petroleum ether, a solution of l-eserethole in the same solvent is added. The mixture is refluxed overnight. After cooling, the reaction is quenched by the slow addition of water. The resulting mixture is made alkaline with a sodium hydroxide (B78521) solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (-)-eseroline as a solid. This demethylation step has a reported yield of 91%.[2]

Step 9: Preparation of this compound

-

Procedure: (-)-Eseroline is dissolved in a minimal amount of methanol. To this solution, a stoichiometric equivalent of fumaric acid, also dissolved in methanol, is added. The formation of the salt is induced by the addition of diethyl ether followed by pentane to promote crystallization. The resulting white precipitate of this compound is collected by filtration and dried under vacuum.

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the overall synthesis pathway and a representative experimental workflow.

Caption: The total synthesis pathway of this compound from Phenacetin.

Caption: Experimental workflow for the demethylation of l-Eserethole to (-)-Eseroline.

References

The Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile characterized by a dual mechanism of action. It functions as a weak, reversible inhibitor of acetylcholinesterase (AChE) and, more potently, as a µ-opioid receptor agonist. This technical guide provides a comprehensive overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

(-)-Eseroline is a tertiary amine structurally related to both the cholinomimetic agent physostigmine and the opioid alkaloid morphine. Unlike its parent compound, physostigmine, the anticholinesterase activity of (-)-eseroline is significantly weaker and rapidly reversible.[1][2] Of greater pharmacological significance are its potent morphine-like analgesic effects, which are mediated through its activity as a µ-opioid receptor agonist.[3][4] This dual pharmacology, coupled with reports of potential neurotoxicity at higher concentrations, defines the complex therapeutic window and research interest in (-)-eseroline and its analogues.[1] This guide aims to consolidate the available preclinical data to provide a detailed pharmacological characterization of (-)-eseroline fumarate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for (-)-eseroline.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Inhibitor Constant (Ki) |

| Electric Eel AChE | 0.15 ± 0.08 µM |

| Human RBC AChE | 0.22 ± 0.10 µM |

| Rat Brain AChE | 0.61 ± 0.12 µM |

| Horse Serum BuChE | 208 ± 42 µM |

| [Data sourced from Galli et al., 1982][2] |

Table 2: Opioid Receptor Binding Affinity

| Radioligand | Preparation | IC50 |

| [³H]Naloxone | Rat Brain Homogenate | 185 nM (in the presence of 100 mM NaCl) |

| [Data sourced from Schönenberger et al., 1986][4] |

Note: The sodium-dependent inhibition of naloxone (B1662785) binding is characteristic of opioid agonists.

Table 3: In Vitro Functional Activity at Opioid Receptors (Guinea Pig Ileum)

| Preparation | Effect | Concentration Range |

| Electrically-stimulated longitudinal muscle strip | Inhibition of twitch contractions (Opioid agonist effect) | 0.2 - 15 µM |

| Electrically-stimulated longitudinal muscle strip | Potentiation of twitch contractions (Cholinergic effect) | > 20 µM |

| Non-stimulated longitudinal muscle strip (in the presence of naloxone) | Induction of contractions (Muscarinic effect, antagonized by atropine) | > 5 µM |

| [Data sourced from Galli et al., 1982][2] |

Table 4: In Vitro Neurotoxicity Data

| Cell Line | Endpoint | Effective Concentration (24 hr) |

| NG108-15 (Neuroblastoma-Glioma) | 50% Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM |

| N1E-115 (Mouse Neuroblastoma) | 50% Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM |

| C6 (Rat Glioma) | 50% Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM |

| ARL-15 (Rat Liver) | 50% Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM |

| N1E-115 (Mouse Neuroblastoma) | >50% ATP Loss (1 hr) | 0.3 mM |

| [Data sourced from Somani et al., 1990][1] |

Signaling Pathways and Mechanisms of Action

(-)-Eseroline's pharmacological effects are primarily mediated through two distinct signaling pathways: inhibition of acetylcholinesterase and activation of µ-opioid receptors.

Cholinergic Signaling

By reversibly inhibiting AChE, (-)-eseroline increases the synaptic concentration of acetylcholine (B1216132) (ACh), leading to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors. This mechanism is responsible for its cholinomimetic effects, which are more pronounced at higher concentrations.

Opioid Signaling

(-)-Eseroline acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cascade ultimately underlies its potent analgesic effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available in the referenced literature.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel, human red blood cells, or rat brain.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Acetylthiocholine iodide (ATChI).

-

This compound.

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare stock solutions of DTNB and ATChI in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add buffer, AChE solution, and varying concentrations of (-)-eseroline or vehicle control.

-

Pre-incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding a solution containing both DTNB and ATChI.

-

Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.

-

Calculate the rate of reaction for each concentration of (-)-eseroline.

-

Determine the percentage of inhibition relative to the vehicle control.

-

The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

-

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (-)-eseroline for opioid receptors.

-

Reagents and Materials:

-

Rat brain membrane preparation (or cell lines expressing specific opioid receptor subtypes).

-

[³H]Naloxone (non-selective opioid antagonist radioligand).

-

This compound.

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4), with and without NaCl (100 mM).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In test tubes, combine the rat brain membrane preparation, a fixed concentration of [³H]naloxone, and varying concentrations of (-)-eseroline or buffer (for total binding).

-

For non-specific binding determination, a separate set of tubes will contain a high concentration of unlabeled naloxone.

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of (-)-eseroline.

-

Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of specific [³H]naloxone binding) by non-linear regression analysis.

-

Guinea Pig Ileum Assay

This ex vivo assay assesses the functional opioid and cholinergic activity of (-)-eseroline.

-

Preparation:

-

A male guinea pig is euthanized, and a segment of the ileum is removed.

-

The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The tissue is connected to an isotonic force transducer to record contractions.

-

-

Procedure for Opioid Agonist Activity:

-

The tissue is subjected to electrical field stimulation to induce regular "twitch" contractions.

-

Cumulative concentrations of (-)-eseroline are added to the organ bath.

-

Inhibition of the twitch response is measured as an indicator of µ-opioid receptor-mediated presynaptic inhibition of acetylcholine release.

-

-

Procedure for Cholinergic Activity:

-

In the absence of electrical stimulation, and in the presence of an opioid antagonist (e.g., naloxone) to block opioid effects, cumulative concentrations of (-)-eseroline are added.

-

The induction of smooth muscle contraction is measured, indicating a direct or indirect cholinomimetic effect.

-

Neuronal Cytotoxicity Assay (LDH and ATP)

This in vitro assay evaluates the potential neurotoxicity of (-)-eseroline.

-

Cell Culture:

-

Neuronal cell lines (e.g., N1E-115, NG108-15) are cultured in appropriate media and seeded into 96-well plates.

-

-

Lactate Dehydrogenase (LDH) Release Assay (Measures Cell Lysis):

-

Cells are treated with various concentrations of (-)-eseroline or vehicle control for a specified duration (e.g., 24 hours).

-

Aliquots of the cell culture supernatant are transferred to a new plate.

-

An LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added.

-

The plate is incubated, and the formation of a colored formazan (B1609692) product, which is proportional to the amount of LDH released, is measured spectrophotometrically.

-

Maximum LDH release is determined by lysing control cells.

-

Percent cytotoxicity is calculated relative to the maximum release.

-

-

ATP Assay (Measures Cell Viability):

-

After treatment with (-)-eseroline, the remaining viable cells are lysed to release intracellular ATP.

-

A reagent containing luciferase and its substrate, D-luciferin, is added.

-

The luminescence produced, which is proportional to the amount of ATP, is measured using a luminometer.

-

Cell viability is expressed as a percentage of the ATP content in vehicle-treated control cells.

-

Conclusion

This compound exhibits a dual pharmacological profile, acting as a weak, reversible acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist. Its analgesic properties are primarily attributed to its opioid activity. While it demonstrates efficacy in preclinical models of nociception, its therapeutic potential may be limited by its cholinomimetic side effects at higher doses and demonstrated neurotoxicity in vitro. Further research is warranted to fully elucidate its opioid receptor subtype selectivity and to explore the potential for developing analogues with an improved therapeutic index. This guide provides a foundational overview of the pharmacological characteristics of (-)-eseroline to support ongoing and future research endeavors.

References

- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]

- 4. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: A Technical Guide to its Dual Agonist Activity at Opioid and Cholinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile characterized by its dual agonist activity. It functions as a potent agonist at the µ-opioid receptor, mediating analgesic effects, and as a reversible inhibitor of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This dual action presents a compelling profile for the development of novel therapeutics, particularly in the realm of pain management. This technical guide provides an in-depth overview of the quantitative pharmacology, key experimental protocols, and associated signaling pathways of (-)-Eseroline.

Core Pharmacological Activities

(-)-Eseroline's primary pharmacological effects stem from its interaction with two distinct protein targets:

-

µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at the µ-opioid receptor, which is the primary target for many opioid analgesics like morphine.[1] This interaction is responsible for its significant antinociceptive properties. The analgesic effects of eseroline (B613827) have been demonstrated to be reversible by the opioid antagonist naloxone, confirming its action at opioid receptors.

-

Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. Its inhibitory action on AChE is rapid and less potent compared to its parent compound, physostigmine.[2]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of (-)-Eseroline with its primary targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Enzyme Type | Parameter | Value (µM) | Reference |

| Electric Eel | AChE | Ki | 0.15 ± 0.08 | [2] |

| Human Red Blood Cells | AChE | Ki | 0.22 ± 0.10 | [2] |

| Rat Brain | AChE | Ki | 0.61 ± 0.12 | [2] |

| Horse Serum | BuChE | Ki | 208 ± 42 | [2] |

Table 2: µ-Opioid Receptor Binding and Functional Activity

| Receptor | Parameter | Value | Notes |

| µ-Opioid Receptor | Ki | Not consistently reported | While (-)-Eseroline is a potent µ-opioid agonist, specific binding affinity values are not readily available in the cited literature. |

| µ-Opioid Receptor | EC50/IC50 | Not consistently reported | Functional potency values are not consistently reported, though studies confirm potent agonist activity comparable to or greater than morphine in functional assays such as the guinea pig ileum test.[1] |

Signaling Pathways

The dual agonist activity of (-)-Eseroline results in the modulation of two distinct signaling pathways.

µ-Opioid Receptor Signaling Pathway

As an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR), (-)-Eseroline initiates an inhibitory intracellular cascade.

Cholinergic Signaling Pathway

(-)-Eseroline's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Experimental Protocols

Detailed methodologies for key experiments to characterize the dual agonist activity of (-)-Eseroline are provided below.

µ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat brain) or cells expressing µ-opioid receptors (e.g., CHO-µOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled µ-opioid receptor agonist (e.g., [3H]-DAMGO), and varying concentrations of the test compound ((-)-Eseroline fumarate). Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like naloxone).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells stably expressing the human µ-opioid receptor.

-

Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of (-)-Eseroline fumarate (B1241708) for a short period.

-

Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the basal control) to stimulate cAMP production.[4][5]

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).[6]

-

Data Analysis: The inhibitory effect of (-)-Eseroline is determined by the reduction in forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of (-)-Eseroline to calculate the IC50 value.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[7]

Methodology:

-

Reagent Preparation: Prepare solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCh) in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound.

-

Enzyme Addition: Add a solution of acetylcholinesterase to each well.

-

Reaction Initiation: Start the reaction by adding the ATCh substrate solution.

-

Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. Measure the increase in absorbance at 412 nm over time using a microplate reader.[8]

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of (-)-Eseroline and plot these values against the log concentration to determine the IC50. The Ki can be determined from the IC50 and the substrate concentration relative to the Michaelis-Menten constant (Km) for the enzyme.[9][10]

Conclusion

This compound's dual agonism at µ-opioid receptors and inhibitory activity at acetylcholinesterase present a complex but potentially advantageous pharmacological profile. The data and protocols outlined in this technical guide provide a framework for the continued investigation and development of this and similar molecules. A thorough understanding of its interactions with both targets is crucial for harnessing its therapeutic potential while mitigating potential side effects. Further research to elucidate the precise binding affinity and functional potency at the µ-opioid receptor will be invaluable in advancing our understanding of this intriguing compound.

References

- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. goldbio.com [goldbio.com]

- 5. stemcell.com [stemcell.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

(-)-Eseroline Fumarate: A Technical Whitepaper on the Physostigmine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a complex pharmacological profile with significant implications for drug development and toxicology. Unlike its parent compound, (-)-eseroline exhibits potent µ-opioid receptor agonism, leading to strong analgesic effects. However, its therapeutic potential is hindered by its demonstrated neurotoxicity, which is associated with cellular ATP depletion. This technical guide provides an in-depth overview of (-)-eseroline fumarate (B1241708), focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this multifaceted compound.

Introduction

Physostigmine, a reversible cholinesterase inhibitor, has been utilized for various medical purposes, including the treatment of glaucoma and as an antidote for anticholinergic poisoning. Its metabolism in the body leads to the formation of several compounds, with (-)-eseroline being of particular interest due to its distinct and potent biological activities.[1] This document serves as a technical resource for researchers, providing detailed information on the dual nature of (-)-eseroline as both a µ-opioid agonist and a neurotoxin.

Pharmacological Profile

(-)-Eseroline's pharmacological actions are primarily characterized by its interaction with two distinct targets: the µ-opioid receptor and acetylcholinesterase.

Opioid Receptor Agonism

(-)-Eseroline is a potent agonist at the µ-opioid receptor, which is responsible for its strong antinociceptive (analgesic) effects. This activity is comparable to that of morphine. The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

Acetylcholinesterase Inhibition

In contrast to physostigmine, (-)-eseroline is a weak and readily reversible inhibitor of acetylcholinesterase (AChE).[2] Its inhibitory action is competitive and rapidly dissociates from the enzyme.

Neurotoxicity

A significant concern with (-)-eseroline is its inherent neurotoxicity. Studies have shown that it can induce neuronal cell death, a phenomenon linked to the depletion of intracellular adenosine (B11128) triphosphate (ATP).[3] This toxicity is a major limiting factor for its potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (-)-eseroline, providing a basis for comparison and further investigation.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Inhibition Constant (Ki) (µM) | Reference |

| Electric Eel AChE | 0.15 ± 0.08 | [2] |

| Human RBC AChE | 0.22 ± 0.10 | [2] |

| Rat Brain AChE | 0.61 ± 0.12 | [2] |

| Horse Serum BuChE | 208 ± 42 | [2] |

Table 2: Neurotoxicity Data

| Cell Line | Assay | EC50 / Concentration for 50% Effect (µM) | Time | Reference |

| NG-108-15 | Adenine Nucleotide Release | 40 - 75 | 24 hr | [3] |

| N1E-115 | Adenine Nucleotide Release | 40 - 75 | 24 hr | [3] |

| NG-108-15 | LDH Leakage | 40 - 75 | 24 hr | [3] |

| N1E-115 | LDH Leakage | 40 - 75 | 24 hr | [3] |

| C6 | Adenine Nucleotide Release | 80 - 120 | 24 hr | [3] |

| ARL-15 | Adenine Nucleotide Release | 80 - 120 | 24 hr | [3] |

| N1E-115 | ATP Loss (>50%) | 300 | 1 hr | [3] |

Table 3: Pharmacokinetic Parameters of Physostigmine in Rats (for context)

| Administration Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (plasma, min) | Half-life (brain, min) | Reference |

| Intramuscular | 650 | 583 | 5 | 17 | 16 | [4] |

| Intravenous | 100 | 84.6 | 2 | 15.01 (β-phase) | 11 | [5] |

Note: Specific pharmacokinetic data for (-)-eseroline is limited. The data for physostigmine is provided to give an indication of the rapid metabolism and clearance of the parent compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways associated with (-)-eseroline's biological activities.

Figure 1: Metabolic conversion of physostigmine to (-)-eseroline.

Figure 2: (-)-Eseroline's µ-opioid receptor signaling pathway.

Figure 3: Proposed neurotoxicity pathway of (-)-eseroline.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (-)-eseroline fumarate.

Synthesis and Purification of this compound

This protocol is adapted from patent literature and may require optimization.[1]

Materials:

-

(-)-Eseroline

-

Methanol

-

Fumaric acid

-

Diethyl ether

-

Glassware for reactions and crystallization

Procedure:

-

Dissolve (-)-eseroline in a minimal amount of methanol.

-

In a separate flask, dissolve one equivalent of fumaric acid in methanol.

-

Add the fumaric acid solution to the (-)-eseroline solution with stirring.

-

To induce crystallization, add diethyl ether followed by pentane to the mixture.

-

Allow the product salt, this compound, to crystallize.

-

Collect the crystals by filtration and wash with a cold solvent mixture (e.g., ether/pentane).

-

Dry the crystals under vacuum.

-

Characterize the final product by melting point, NMR, and mass spectrometry to confirm identity and purity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

96-well microplate

-

Microplate reader (412 nm)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Serially dilute in phosphate buffer to obtain a range of test concentrations.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Phosphate buffer only.

-

Control wells (100% activity): Phosphate buffer and AChE solution.

-

Test wells: Phosphate buffer, this compound solution at different concentrations, and AChE solution.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCI solution to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

-

Figure 4: Workflow for the acetylcholinesterase inhibition assay.

Neurotoxicity Assays

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, N1E-115)

-

96-well cell culture plates

-

This compound

-

Cell culture medium

-

LDH assay kit (or individual reagents: pyruvate (B1213749), NADH, lactate (B86563) dehydrogenase)

-

Microplate reader (340 nm)

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Measurement:

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing pyruvate and NADH) to each well.

-

Measure the decrease in absorbance at 340 nm over time as NADH is converted to NAD+.

-

-

Data Analysis:

-

Calculate the amount of LDH released for each condition.

-

Express the results as a percentage of the maximum LDH release (positive control).

-

Determine the EC50 for LDH release.

-

This assay quantifies the intracellular ATP levels, providing a measure of cellular metabolic health.

Materials:

-

Neuronal cell line

-

96-well cell culture plates (opaque-walled for luminescence)

-

This compound

-

Cell culture medium

-

ATP assay kit (luciferin/luciferase-based)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the LDH assay.

-

Cell Lysis: Lyse the cells in each well using the lysis reagent provided in the ATP assay kit.

-

ATP Measurement:

-

Add the luciferase-luciferin reagent to each well.

-

Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

-

-

Data Analysis:

-

Normalize the luminescence signal to the protein concentration in each well if necessary.

-

Express the results as a percentage of the ATP level in untreated control cells.

-

Determine the EC50 for ATP depletion.

-

Conclusion

This compound, a metabolite of physostigmine, is a compound of significant scientific interest due to its dual pharmacological activities. Its potent µ-opioid receptor agonism highlights its potential as an analgesic, while its inherent neurotoxicity, mediated through ATP depletion, poses a major challenge for therapeutic development. This technical guide has provided a comprehensive overview of (-)-eseroline, including quantitative pharmacological data, detailed experimental protocols, and visualizations of its key signaling pathways. A thorough understanding of its multifaceted nature is crucial for researchers in the fields of pharmacology, toxicology, and drug discovery. Further investigation into the precise mechanisms of its neurotoxicity and the development of strategies to mitigate these effects will be essential to unlock any potential therapeutic value of this intriguing molecule and its derivatives.

References

- 1. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: An In-depth Technical Guide on Opioid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Opioid Receptor Interaction

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional activity (EC50, Emax) of (-)-eseroline fumarate (B1241708) at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Qualitative studies have established that the enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes and exhibit opioid agonist properties, such as the inhibition of adenylate cyclase.[1] However, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[1] The analgesic effects of (-)-eseroline are reversed by the non-selective opioid antagonist naloxone, further supporting its action through opioid receptors.

To facilitate future research and a direct comparison of (-)-eseroline's properties with other opioids, the following tables are presented as templates for the presentation of such quantitative data once it becomes available.

Table 1: (-)-Eseroline Fumarate Opioid Receptor Binding Affinities (Ki)

| Compound | µ-Opioid Receptor (Ki in nM) | δ-Opioid Receptor (Ki in nM) | κ-Opioid Receptor (Ki in nM) |

| This compound | Data not available | Data not available | Data not available |

| Reference Agonist (e.g., Morphine) | ~1-10 | ~100-1000 | ~100-1000 |

| Reference Antagonist (e.g., Naloxone) | ~1-5 | ~10-50 | ~10-50 |

Table 2: this compound Opioid Receptor Functional Activity (EC50 and Emax)

| Assay | Receptor | Parameter | This compound | Reference Agonist (e.g., DAMGO) |

| GTPγS Binding | µ-Opioid | EC50 (nM) | Data not available | ~10-100 |

| Emax (%) | Data not available | 100% | ||

| δ-Opioid | EC50 (nM) | Data not available | ~1-10 | |

| Emax (%) | Data not available | 100% | ||

| κ-Opioid | EC50 (nM) | Data not available | ~10-100 | |

| Emax (%) | Data not available | 100% | ||

| Adenylate Cyclase Inhibition | µ-Opioid | EC50 (nM) | Data not available | ~1-10 |

| Emax (% Inhibition) | Data not available | 100% | ||

| δ-Opioid | EC50 (nM) | Data not available | ~1-10 | |

| Emax (% Inhibition) | Data not available | 100% | ||

| κ-Opioid | EC50 (nM) | Data not available | ~1-10 | |

| Emax (% Inhibition) | Data not available | 100% |

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in characterizing the interaction of a compound like this compound with opioid receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or the non-specific binding control.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

1. Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus and Scintillation Counter.

2. Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound. Incubate for a short period to allow the compound to bind to the receptors.

-

Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound.

-

The concentration that produces 50% of the maximal stimulation is the EC50 value, which represents the potency of the agonist. The maximal stimulation observed is the Emax.

Adenylate Cyclase Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled GPCR activation by quantifying the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

-

Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293).

-

Forskolin (B1673556): An activator of adenylate cyclase used to stimulate cAMP production.

-